

Spectroscopic Profile of 5-Fluoro-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Fluoro-2-methylpyridine** (CAS No. 31181-53-0). Due to the limited availability of public experimental spectra for this compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended for professionals in research and drug development who require a foundational understanding of the spectral characteristics of this compound.

Predicted Spectral Data

The following sections summarize the predicted spectroscopic data for **5-Fluoro-2-methylpyridine**. These predictions are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data are presented below.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|----------------------------------|--------------|---------------------------|-------------|------------------|
| ~8.25 | d | ~2.5 | 1H | H-6 |
| ~7.40 | dd | ~8.5, 2.5 | 1H | H-4 |
| ~7.20 | dd | ~8.5, 4.5 | 1H | H-3 |
| ~2.50 | s | - | 3H | -CH ₃ |

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 arises from coupling to the fluorine atom at position 5. The doublet of doublets for H-4 and H-3 arises from coupling to each other and to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|------------------|
| ~158.5 (d, J \approx 250 Hz) | C-5 |
| ~157.0 | C-2 |
| ~145.0 (d, J \approx 10 Hz) | C-6 |
| ~135.0 (d, J \approx 25 Hz) | C-4 |
| ~122.5 (d, J \approx 5 Hz) | C-3 |
| ~23.0 | -CH ₃ |

Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted significant absorption bands for **5-Fluoro-2-methylpyridine** are listed below.

Table 3: Predicted FT-IR Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-CH ₃) |
| ~1600-1580 | Strong | C=C Aromatic Ring Stretch |
| ~1480-1460 | Strong | C=N Aromatic Ring Stretch |
| ~1250-1200 | Strong | C-F Stretch |
| ~850-800 | Strong | C-H Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Abundance | Assignment |
|-----|------------------------------|-----------------------------------|
| 111 | High | [M] ⁺ (Molecular Ion) |
| 110 | Moderate | [M-H] ⁺ |
| 96 | Moderate | [M-CH ₃] ⁺ |
| 84 | Moderate | [M-HCN] ⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 500 MHz NMR spectrometer.
- Procedure:
 - Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluoro-2-methylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - Sample Preparation (Thin Film Method):

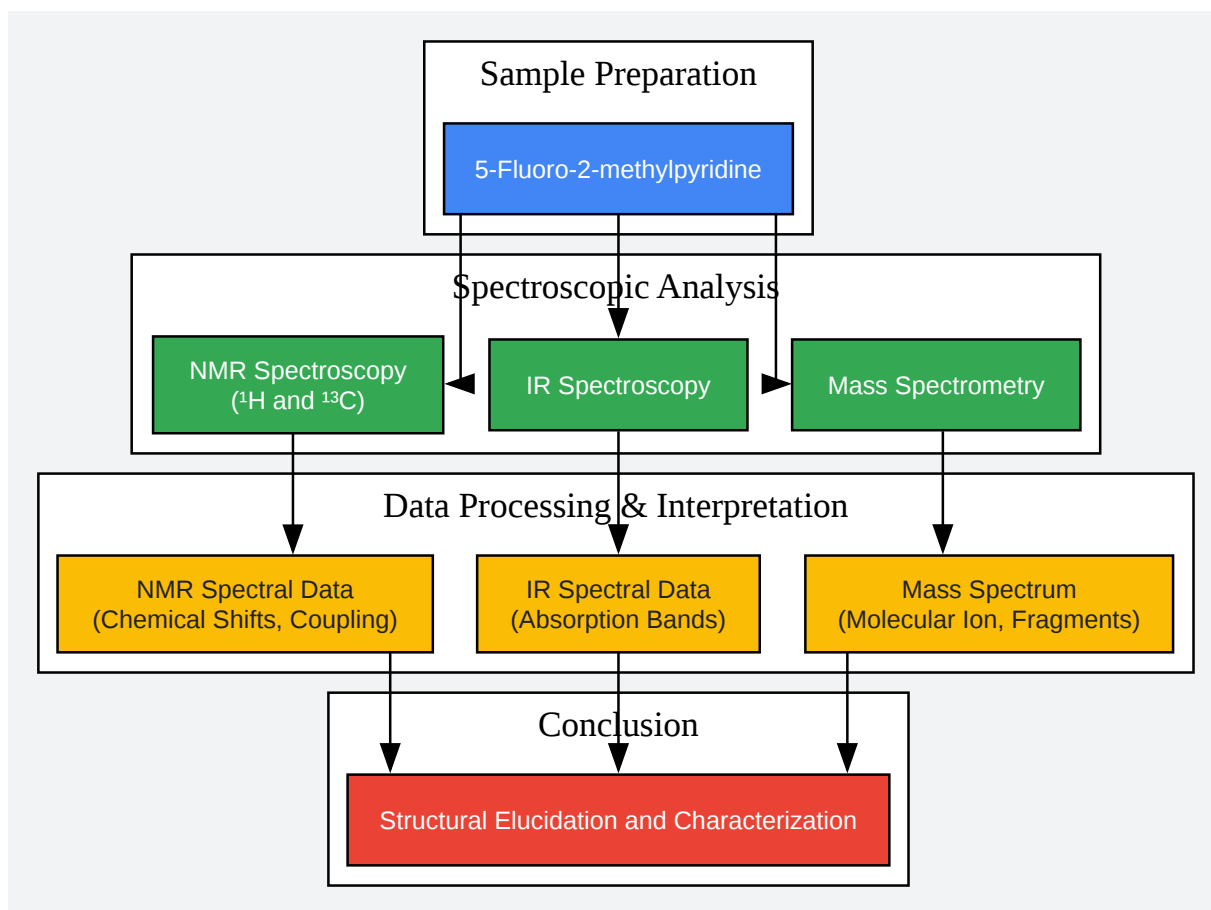
- Place a drop of neat **5-Fluoro-2-methylpyridine** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition:
 - Place the KBr/NaCl plates in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment or clean plates.
 - Record the sample spectrum from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Procedure:
 - Sample Introduction: Introduce a small amount of the sample into the ion source, which can be done via a direct insertion probe for a liquid sample or through a gas chromatography (GC) inlet.
 - Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
 - Detection: Detect the ions to generate a mass spectrum, which plots relative ion intensity against m/z .

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Fluoro-2-methylpyridine**.



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Workflow for the spectroscopic analysis of **5-Fluoro-2-methylpyridine**.

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